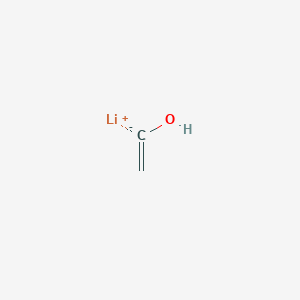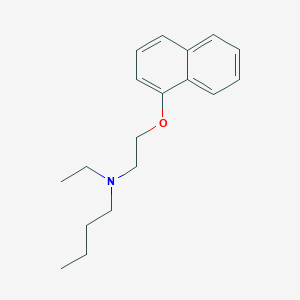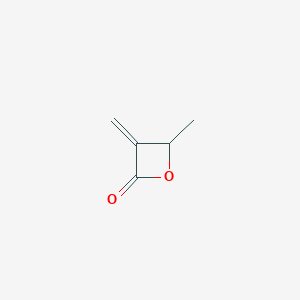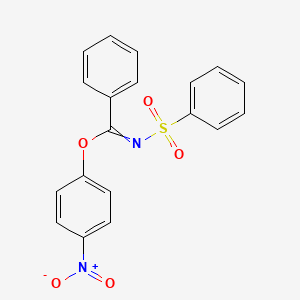
3,4-Diphenyl-3,4-dihydro-1H-1,3,4-benzotriazepine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Diphenyl-3,4-dihydro-1H-1,3,4-benzotriazepine-2,5-dione is a heterocyclic compound that belongs to the class of benzotriazepines This compound is characterized by its unique triazepine ring structure fused with a benzene ring and substituted with two phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diphenyl-3,4-dihydro-1H-1,3,4-benzotriazepine-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-diphenyl-1,2,3,4-tetrahydro-1,3,4-benzotriazepine with an oxidizing agent to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification using chromatographic techniques to ensure the final product meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Diphenyl-3,4-dihydro-1H-1,3,4-benzotriazepine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The phenyl groups can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Triethylamine, palladium on carbon.
Major Products Formed
The major products formed from these reactions include various substituted benzotriazepine derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents introduced.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 3,4-Diphenyl-3,4-dihydro-1H-1,3,4-benzotriazepine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. For example, it may act as an inhibitor of certain enzymes involved in disease progression, thereby exhibiting therapeutic potential .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Benzoyl-2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine: Shares a similar benzodiazepine core structure but differs in the substitution pattern and ring fusion.
4,7-Diphenyltetrahydroisobenzofuran-1,3-dione: Another heterocyclic compound with a different ring system but similar phenyl substitutions
Uniqueness
3,4-Diphenyl-3,4-dihydro-1H-1,3,4-benzotriazepine-2,5-dione is unique due to its specific triazepine ring structure and the presence of two phenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
111953-92-5 |
|---|---|
Formule moléculaire |
C20H15N3O2 |
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
3,4-diphenyl-1H-1,3,4-benzotriazepine-2,5-dione |
InChI |
InChI=1S/C20H15N3O2/c24-19-17-13-7-8-14-18(17)21-20(25)23(16-11-5-2-6-12-16)22(19)15-9-3-1-4-10-15/h1-14H,(H,21,25) |
Clé InChI |
CCGBOIRRRKUGPV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3NC(=O)N2C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3,5-Dimethoxyphenyl)sulfanyl]acetonitrile](/img/structure/B14310079.png)
![{3-[2-(Chloromethyl)phenyl]propyl}(triethoxy)silane](/img/structure/B14310092.png)





![3-Nitro-N-(2-{[(pyridin-2-yl)methyl]sulfanyl}ethyl)-1H-pyrrol-2-amine](/img/structure/B14310118.png)

![4-[(4-Cyanophenyl)tellanyl]benzamide](/img/structure/B14310129.png)



![2-[(4-Bromoanilino)methyl]-4-tert-butylphenol](/img/structure/B14310162.png)
